Methyl 2-bromo-4-methyloxazole-5-carboxylate
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Overview
Description
Methyl 2-bromo-4-methyloxazole-5-carboxylate is a heterocyclic compound that contains both bromine and oxazole functional groups. It is commonly used in organic synthesis due to its reactivity and versatility. The compound’s structure includes a five-membered oxazole ring, which is known for its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-methyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methyloxazole-5-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-methyloxazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of methyl 4-methyloxazole-5-carboxylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions often require a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 2-bromo-4-methyloxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-bromo-4-methyloxazole-5-carboxylate exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond and resulting in the substitution product. The oxazole ring’s stability and electronic properties play a crucial role in facilitating these reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
- Methyl 2-bromo-4-oxazolecarboxylate
- Methyl 2-bromothiazole-5-carboxylate
Uniqueness
Methyl 2-bromo-4-methyloxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRKEXRLWTUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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